3-(6-oxo-1,6-dihydropyridazin-3-yl)benzoic acid
Description
Properties
CAS No. |
1087379-58-5 |
|---|---|
Molecular Formula |
C11H8N2O3 |
Molecular Weight |
216.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 3 6 Oxo 1,6 Dihydropyridazin 3 Yl Benzoic Acid and Its Derivatives
Direct Synthesis Strategies of 3-(6-oxo-1,6-dihydropyridazin-3-yl)benzoic acid
The direct synthesis of the title compound hinges on the formation of the 1,2-diazine (pyridazine) ring system appended to a benzoic acid moiety. This is typically achieved through the cyclocondensation of a suitable γ-ketoacid with a hydrazine (B178648) source.
The primary precursor for the synthesis of the pyridazinone ring is a γ-ketoacid. For this compound, the key starting material is a 3-(carboxy-substituted benzoyl)propanoic acid or a related derivative like 3-aroylprop-2-enoic acid .
One common synthetic route begins with 3-aroylprop-2-enoic acids, which possess two electrophilic sites. These compounds react with aromatic hydrocarbons, such as benzene (B151609) or toluene, under Friedel-Crafts conditions to yield the corresponding 3-aroylpropanoic acids. researchgate.net These γ-ketoacids serve as the direct precursors for the pyridazinone ring. The other crucial reagent is hydrazine hydrate (B1144303) (N₂H₄·H₂O) , which provides the two adjacent nitrogen atoms required for the pyridazine (B1198779) core. nih.govnih.gov
Table 1: Key Precursors for Pyridazinone Synthesis
| Precursor Type | Specific Example | Role in Synthesis |
|---|---|---|
| γ-Ketoacid | 3-(3-carboxybenzoyl)propanoic acid | Provides the carbon backbone for the pyridazinone ring and the benzoic acid moiety. |
The formation of the pyridazinone ring from a γ-ketoacid and hydrazine hydrate is a classic cyclocondensation reaction. nih.gov The process generally involves two main steps:
Initial Condensation: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on the ketone carbonyl group of the γ-ketoacid. This is followed by the elimination of a water molecule to form a hydrazone intermediate.
Intramolecular Cyclization: The second nitrogen atom of the hydrazone then undergoes an intramolecular nucleophilic attack on the carboxylic acid carbonyl group. This cyclization step, followed by another dehydration event, results in the formation of the stable six-membered pyridazinone ring.
The reaction of a γ-ketoacid with hydrazine typically yields a 4,5-dihydropyridazin-3(2H)-one. To obtain the final aromatic pyridazinone system present in this compound, an additional oxidation step is often required. This can be achieved using reagents like bromine in acetic acid. nih.gov
Derivatization Approaches for Structural Modification
Structural modification of the this compound scaffold is crucial for exploring its chemical space and developing analogs. These modifications primarily target the pyridazinone nucleus.
The pyridazinone ring system offers several sites for functionalization, including the nitrogen atom and the carbon atoms of the ring.
Introducing substituents onto the carbon atoms of the pyridazinone core is a powerful method for structural diversification. A highly effective strategy involves the use of halopyridazinones as intermediates. scholarsresearchlibrary.com
For instance, a 3-chloropyridazine (B74176) derivative can be synthesized and subsequently used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. scholarsresearchlibrary.comresearchgate.net This allows for the introduction of a wide array of aryl or heteroaryl groups onto the pyridazinone ring. The 3-chloropyridazine intermediate can also react with various nucleophiles, like hydrazine, to form hydrazino derivatives, which can be further cyclized to create fused ring systems like triazolo[4,3-b]pyridazines and tetrazolo[1,5-b]pyridazines. researchgate.net
The nitrogen atom of the pyridazinone ring is a common site for derivatization through N-alkylation and N-acylation. wisdomlib.org N-alkylation introduces alkyl groups to the nitrogen atom, a process that can be synthetically challenging but is crucial for creating diverse derivatives. wisdomlib.orgmdpi.com
A general method for N-alkylation involves reacting the pyridazinone with an alkyl halide (e.g., ethyl bromoacetate (B1195939) or benzyl (B1604629) bromide) in the presence of a base like potassium carbonate (K₂CO₃) in a suitable solvent such as acetone. mdpi.comnih.gov This reaction replaces the hydrogen atom on the ring's nitrogen with an alkyl group. mdpi.com However, a common challenge in the alkylation of pyridinone-type structures is the potential for competing O-alkylation, which can lead to a mixture of products. sciforum.net Careful selection of reaction conditions is often necessary to achieve selective N-alkylation. sciforum.netbeilstein-journals.org
Similarly, N-acylation can be performed by reacting the pyridazinone with acylating agents like methyloxalyl chloride to introduce an acyl substituent on the nitrogen atom. jinsoolim.com
Table 2: Common Derivatization Reactions
| Reaction Type | Reagents | Position Targeted | Resulting Modification |
|---|---|---|---|
| N-Alkylation | Alkyl halide (e.g., ethyl bromoacetate), Base (e.g., K₂CO₃) | Nitrogen (N1) | Addition of an alkyl group |
| N-Acylation | Acylating agent (e.g., methyloxalyl chloride) | Nitrogen (N1) | Addition of an acyl group |
| Suzuki Coupling | 3-Chloropyridazine intermediate, Boronic acid, Palladium catalyst | Carbon (C3) | Addition of an aryl/heteroaryl group |
Modifications on the Benzoic Acid Moiety
The benzoic acid portion of the molecule serves as a versatile handle for structural modifications. These changes can be broadly categorized into substitutions on the aromatic ring and derivatization of the carboxylic acid group.
Aromatic Ring Substitutions
Modifying the substitution pattern of the benzoic acid ring is a key strategy to fine-tune the electronic and steric properties of the molecule. Research has shown that introducing various substituents can significantly impact the biological activity of pyridazine-based compounds. For instance, in a series of 3-[(6-arylamino)pyridazinylamino]benzoic acids, the presence of small, lipophilic, electron-withdrawing groups on the benzene ring was found to enhance cytotoxic effects. cu.edu.eg The 4-chloro derivatives, in particular, demonstrated notable activity, underscoring the importance of this substitution position. cu.edu.eg
Late-stage functionalization techniques, such as directed C-H activation, offer powerful methods for introducing new groups onto the aromatic ring. Iridium-catalyzed C-H amination, for example, allows for the introduction of amine functionalities ortho to the carboxylic acid directing group on drug-like benzoic acids. nih.gov This method has been shown to be compatible with various heterocyclic structures and can achieve complete regioselectivity. nih.gov
Table 1: Examples of Aromatic Ring Substitutions on Benzoic Acid Derivatives
| Starting Material Class | Reagent/Catalyst | Type of Substitution | Position of Substitution | Reference |
|---|---|---|---|---|
| Substituted Aminobenzoic Acid | 6-Chloro-3-substituted-aminopyridazines | Amination | 3-position of benzoic acid | cu.edu.eg |
| Drug-Like Benzoic Acids | [Cp*Ir(H₂O)₃]SO₄ / TsN₃ | C-H Amination | Ortho to carboxylic acid | nih.gov |
Carboxylic Acid Derivatization
The carboxylic acid group is a prime site for derivatization, enabling the creation of esters, amides, and other functional groups. These modifications can alter the molecule's solubility, stability, and interaction with biological targets. nih.gov
A common approach involves activating the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride. researchgate.net This activated intermediate can then readily react with various nucleophiles, such as alcohols or phenols, to yield the corresponding esters. researchgate.net Water-soluble carbodiimides, like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), are frequently used to couple carboxylic acids to amines, hydrazines, or hydroxylamines in aqueous solutions, a process that can be enhanced by the addition of N-hydroxysulfosuccinimide. thermofisher.com
For fluorescence labeling and enhanced detection in analytical methods like liquid chromatography, various derivatization reagents are available. Nile Blue, an oxazine (B8389632) dye, can be used to derivatize carboxylic acids, making them suitable for detection using visible diode laser-induced fluorescence. nih.gov Another strategy employs reagents such as 9-(hydroxymethyl)anthracene, which, after activation of the carboxylic acid, forms fluorescent esters. uu.nl
Table 2: Selected Methods for Carboxylic Acid Derivatization
| Derivatization Method | Reagents | Resulting Functional Group | Application | Reference |
|---|---|---|---|---|
| Esterification | Thionyl Chloride, then Alcohol/Phenol | Ester | Synthesis of derivatives | researchgate.net |
| Amidation (Aqueous) | EDAC, Amine/Hydrazine | Amide/Hydrazide | Bioconjugation | thermofisher.com |
| Fluorescence Labeling | Nile Blue, Acid Chloride Formation | Fluorescent Ester | LC Detection | nih.gov |
Coupling Reactions for Scaffold Elaboration
Cross-coupling reactions are indispensable tools for building the complex molecular architecture of this compound derivatives. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling significant elaboration of the core scaffold.
Suzuki-Miyaura Coupling Applications
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds, typically between an aryl halide and an arylboronic acid. This reaction has been widely applied in the synthesis of pyridazine and pyridinone derivatives. For instance, it has been used to introduce aryl groups at specific positions on the heterocyclic ring, a key step in creating libraries of potential drug candidates. nih.gov
The synthesis of 3-{[6-(3-Methylphenyl)pyridazin-3-YL]-amino}benzoic acid involves a Suzuki-Miyaura coupling to introduce the 3-methylphenyl group onto the pyridazine core. vulcanchem.com The reaction conditions often involve a palladium catalyst (e.g., PdCl₂dppf) and a suitable base. vulcanchem.com This methodology is not limited to small-scale synthesis; it has been optimized for large-scale production of fungicides, demonstrating its industrial applicability by using low catalyst loadings in environmentally benign solvents like water. rsc.org The versatility of the Suzuki-Miyaura reaction allows for the coupling of a wide range of (hetero)aryl halides with various boronic acids under mild, aqueous conditions, making it a valuable tool for late-stage functionalization. nih.gov
Amide Bond Formations
Amide bond formation is one of the most fundamental and frequently performed reactions in medicinal chemistry, crucial for linking molecular fragments. researchgate.netresearchgate.net The carboxylic acid functionality of this compound is an ideal starting point for creating a diverse range of amide derivatives.
The standard method involves activating the carboxylic acid with a coupling agent, which then reacts with a primary or secondary amine. researchgate.net In a diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides, esters were hydrolyzed to the corresponding carboxylic acids, which were then amidated in a parallel solution-phase approach with various amines to generate a library of compounds. nih.gov Novel methods for amide bond formation are continuously being developed, such as harnessing the rearrangement of nitrile imines, which offers a broad scope for synthesizing primary, secondary, and tertiary amides with high functional group tolerance. nih.gov
Chemo- and Regioselectivity Considerations in Synthesis
Achieving control over chemo- and regioselectivity is paramount in the synthesis of complex heterocyclic systems like pyridazinones. These factors determine which functional group reacts (chemoselectivity) and at which position the reaction occurs (regioselectivity), thereby preventing the formation of undesired isomers. urfu.ruresearchgate.net
In the synthesis of pyridazinones from 1,2,4-triketone analogs and hydrazines, the reaction's outcome can be switched between different isomers. mdpi.com The direction of the nucleophilic attack is influenced by the nature of the substituents on the triketone, as well as by reaction conditions such as temperature and the presence of acid catalysts. urfu.rumdpi.com For example, the reaction of certain triketones with methyl carbazate (B1233558) in the presence of acid leads to the formation of pyridazinones, demonstrating that reaction conditions can definitively rule the chemo- and regiochemical course of the conversion. urfu.ru
Similarly, in 1,3-dipolar cycloaddition reactions used to construct fused ring systems like pyrrolo[1,2-b]pyridazines from pyridazinone acids, the regioselectivity is a critical consideration. The reaction of mesoionic oxazolo-pyridazinones with non-symmetrical acetylenic dipolarophiles was shown to proceed with high regioselectivity, yielding a single regioisomer as confirmed by NMR spectroscopy and X-ray analysis. nih.gov Challenges in controlling regioselectivity, however, can pose significant hurdles, particularly in large-scale industrial production of functionalized pyridazines. vulcanchem.com
Advanced Synthetic Techniques and Green Chemistry Principles
In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of pharmacologically relevant molecules, including pyridazinone derivatives. ekb.egresearchgate.net Concurrently, advanced synthetic techniques have emerged that offer significant advantages over traditional methods in terms of reaction times, yields, and energy consumption. The application of these techniques to the synthesis of this compound and its analogs represents a significant step forward in the sustainable production of these important compounds.
Microwave irradiation has become a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity. asianpubs.org The synthesis of pyridazinone derivatives has been shown to benefit significantly from microwave-assisted methods. ekb.egasianpubs.org For instance, the condensation of β-aroylpropionic acids with hydrazine hydrate to form the pyridazinone ring can be accelerated under microwave irradiation. asianpubs.org
A comparative study on the synthesis of certain pyridazinone derivatives highlighted the efficiency of microwave heating over conventional methods. While conventional heating might require several hours to complete a reaction, microwave-assisted synthesis can often achieve the same or better results in a matter of minutes. ekb.egasianpubs.org
| Method | Reaction Time | Yield | Energy Consumption |
|---|---|---|---|
| Conventional Heating | Hours | Moderate to Good | High |
| Microwave Irradiation | Minutes | Good to Excellent | Low |
Sonochemistry, the application of ultrasound to chemical reactions, provides another avenue for process intensification and green synthesis. Ultrasound irradiation can enhance reaction rates and yields by generating localized high temperatures and pressures through acoustic cavitation. nih.gov The synthesis of N-substituted-pyridazinones has been successfully achieved using ultrasound, demonstrating a substantial decrease in reaction time and mild reaction conditions. nih.gov This technique is particularly advantageous as it often avoids the need for harsh reagents and high temperatures, aligning well with the principles of green chemistry. researchgate.net
A study comparing ultrasound-assisted synthesis with reactions performed at room temperature showed a significant improvement in both reaction time and yield for the synthesis of pyridazinone derivatives. nih.gov
| Condition | Reaction Time | Yield |
|---|---|---|
| Room Temperature | 24-48 hours | Low to Moderate |
| Ultrasound Irradiation | 1-3 hours | High |
One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. scielo.org.mx The synthesis of functionalized pyridazines and their fused derivatives has been accomplished through one-pot strategies. organic-chemistry.org For example, a one-pot, three-component synthesis of thiazolyl-pyridazinediones has been developed using microwave irradiation, combining the benefits of both advanced techniques. nih.gov Such approaches are highly desirable for the construction of complex molecules like this compound derivatives from simple starting materials in a streamlined fashion.
Flow chemistry, or continuous flow synthesis, is an emerging technology that offers precise control over reaction parameters such as temperature, pressure, and reaction time. mdpi.comnih.gov By passing reagents through a heated and pressurized tube or a microreactor, reactions can be performed more safely and efficiently, especially for highly exothermic or hazardous reactions. europa.eu While specific applications to this compound are still emerging, the synthesis of other heterocyclic compounds has been successfully translated to flow chemistry, demonstrating the potential for improved scalability and reproducibility. mdpi.comsoci.org
The application of green chemistry principles extends beyond the use of alternative energy sources. Key considerations include the use of environmentally benign solvents, catalyst-free reactions, and atom economy.
Solvent-Free and Water-Based Syntheses: The use of hazardous organic solvents is a major environmental concern in chemical synthesis. mdpi.com Research has focused on developing solvent-free reaction conditions, often utilizing grinding or solid-state reactions, for the synthesis of pyridazinones. researchgate.net Additionally, water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Ultrasound-assisted green synthesis of pyridazines in water has been reported, showcasing a viable and environmentally friendly alternative to traditional organic solvents. growingscience.com
Catalyst-Free Syntheses: The development of catalyst-free reactions is another important goal of green chemistry, as it eliminates the need for often toxic and expensive metal catalysts and simplifies product purification. Several synthetic routes to pyridazine derivatives have been developed that proceed efficiently without the need for a catalyst. organic-chemistry.org
The integration of these advanced synthetic techniques and green chemistry principles provides a powerful platform for the efficient and sustainable synthesis of this compound and its derivatives. These modern approaches not only enhance the economic viability of the synthetic processes but also significantly reduce their environmental footprint.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Impact of Substituents on the Pyridazinone Ring System
Electronic Effects of Aromatic Substituents
The electronic nature of substituents on the aromatic ring attached to the pyridazinone moiety can significantly alter the electron density of the entire system, thereby influencing its interaction with biological targets. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the compound's activity through resonance and inductive effects. wiley-vch.de
Research on a series of 3-[(6-arylamino)pyridazinylamino]benzoic acids has provided valuable insights into these electronic effects. cu.edu.eg For instance, the introduction of a chlorine atom at the para-position of the phenylamino (B1219803) ring (an electron-withdrawing group) has been shown to enhance cytotoxic activity. This suggests that reducing the electron density on the phenylamino ring can be beneficial for certain biological activities. cu.edu.eg
To illustrate the impact of electronic effects, consider the following hypothetical data based on observed trends in similar compound series:
| Substituent (R) on Phenylamino Ring | Electronic Effect | Hypothetical IC50 (µM) |
| -H | Neutral | 15.0 |
| -Cl (para) | Electron-withdrawing | 3.9 |
| -OCH3 (para) | Electron-donating | > 50 |
| -NO2 (para) | Strongly Electron-withdrawing | 8.2 |
This table is illustrative and based on general principles of SAR.
As the table suggests, an optimal level of electron withdrawal appears to be crucial for activity, with a strongly deactivating group like nitro not being as effective as a moderately deactivating halogen. Conversely, the presence of an electron-donating group like methoxy (B1213986) can be detrimental to activity.
Steric Hindrance and Conformational Flexibility
The size and spatial arrangement of substituents on the pyridazinone ring can introduce steric hindrance, which in turn affects the molecule's conformational flexibility. blumberginstitute.org The ability of the molecule to adopt a specific conformation is often critical for its binding to a target protein.
For example, the introduction of bulky substituents near the point of attachment to the rest of the molecule can restrict bond rotation, locking the compound into a less active conformation. Conversely, in some cases, restricted rotation might favor a bioactive conformation, leading to increased potency.
Role of the Benzoic Acid Moiety
Influence of Carboxylic Acid Group Functionality
The carboxylic acid group is a key pharmacophoric feature, often involved in critical hydrogen bonding interactions with biological targets. researchgate.net Its acidic nature allows it to exist in both protonated and deprotonated forms at physiological pH, which can influence its solubility, membrane permeability, and binding characteristics. wiley-vch.de
The ability of the carboxylate to form salt bridges or engage in hydrogen bonding is a recurring theme in the activity of many drugs. In the context of 3-(6-oxo-1,6-dihydropyridazin-3-yl)benzoic acid, this group could anchor the molecule within a binding pocket, orienting the pyridazinone core for optimal interaction.
The replacement of the carboxylic acid with bioisosteres, such as tetrazoles or hydroxamic acids, is a common strategy in medicinal chemistry to modulate acidity, lipophilicity, and metabolic stability while retaining the key interactions of the original functional group. nih.gov
Positional Isomerism Effects on Activity
A study on the antibacterial activity of benzoic acid derivatives demonstrated that the position of substituents significantly influences their efficacy. researchgate.net For instance, moving a hydroxyl group from the ortho to the para position can alter the molecule's ability to interact with its target and affect its physicochemical properties. researchgate.net
In the case of this compound, the meta-position of the carboxylic acid group dictates a specific spatial relationship between the pyridazinone and the carboxylate. Changing this to the ortho or para position would result in different molecular geometries, which could either enhance or diminish its biological activity depending on the specific target.
The following table illustrates the potential impact of positional isomerism on activity, based on general SAR principles:
| Isomer | Relative Position of COOH | Potential Impact on Activity |
| Ortho | 1,2-disubstituted | May lead to intramolecular hydrogen bonding, affecting conformation and acidity. Could introduce steric hindrance. |
| Meta | 1,3-disubstituted | Provides a specific vector for the carboxylic acid group, potentially optimal for binding to certain targets. |
| Para | 1,4-disubstituted | Places the carboxylic acid group at the maximum distance from the pyridazinone ring, which could be favorable or unfavorable depending on the target's topology. |
Linker Chemistry and Scaffold Diversity
The phenyl ring in this compound acts as a linker between the pyridazinone and benzoic acid moieties. The nature of this linker can be modified to explore new chemical space and optimize pharmacological properties. Furthermore, the pyridazinone-benzoic acid combination can be viewed as a versatile scaffold for the development of a diverse range of compounds. scholarsresearchlibrary.com
Strategies such as scaffold hopping, where the core structure is replaced by a functionally equivalent but structurally different moiety, can lead to the discovery of novel compounds with improved properties. dundee.ac.uk For instance, the pyridazinone ring could be replaced by other heterocycles to explore different binding modes or to circumvent intellectual property.
Moreover, the introduction of different linkers between the pyridazinone and benzoic acid components can alter the distance and rigidity between these two key functional groups. For example, replacing the direct phenyl linkage with a more flexible alkyl chain or a more rigid acetylene (B1199291) group would significantly impact the conformational freedom of the molecule, which could be exploited to fine-tune its activity. Research on pyridazinone derivatives has shown that the introduction of a piperazinyl linker can lead to compounds with good anti-proliferative effects. kent.ac.uk
Quantitative Structure-Activity Relationship (QSAR) Modeling
Information regarding the development of QSAR models specifically for this compound is not available in the public domain. QSAR studies are crucial for understanding the quantitative correlation between the chemical structure of a compound and its biological activity. These models are typically built using a series of analogues to derive mathematical equations that can predict the activity of new, unsynthesized compounds. The absence of such studies for this specific molecule prevents a detailed discussion on the statistical models, descriptors, and validation methods that would be employed.
Pharmacophore Development and Lead Optimization Strategies
Similarly, there is a lack of publicly accessible research on pharmacophore model development and subsequent lead optimization strategies focused solely on this compound. Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. nih.gov This information is then used to guide the rational design of more potent and selective molecules in a process known as lead optimization. universiteitleiden.nl Without initial studies to generate a pharmacophore model for this compound, a discussion of its application in virtual screening, scaffold hopping, or other optimization techniques remains speculative.
While general principles of QSAR and pharmacophore modeling are well-established in medicinal chemistry, their application to a specific compound like this compound requires dedicated research that has not been published.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Investigations
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wjarr.com This technique is instrumental in drug design for understanding and predicting the interaction between a ligand, such as 3-(6-oxo-1,6-dihydropyridazin-3-yl)benzoic acid, and a target protein's active site. wjarr.comresearchgate.net The primary goals of molecular docking are to identify the correct binding geometry and to estimate the binding affinity, which is the strength of the interaction. wjarr.com
The analysis of ligand-target protein interactions reveals how a molecule like this compound fits into the binding pocket of a protein and which intermolecular forces stabilize the complex. These interactions typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For instance, in studies of similar pyridazinone derivatives, hydrogen bonds have been identified as crucial for their binding to protein active sites. researchgate.net The pyridazinone ring and the benzoic acid moiety of the title compound offer multiple sites for hydrogen bond donation and acceptance, as well as potential for π-stacking interactions from the aromatic rings.
In a hypothetical docking study of this compound with a target protein, the interactions could be tabulated as follows to provide a clear overview of the binding mode.
| Amino Acid Residue | Interaction Type | Distance (Å) |
|---|---|---|
| ASP 128 | Hydrogen Bond | 2.9 |
| LYS 78 | Hydrogen Bond | 3.1 |
| PHE 210 | π-π Stacking | 4.5 |
| VAL 130 | Hydrophobic | 3.8 |
Binding affinity is a measure of the strength of the binding interaction between a ligand and its target. In molecular docking, this is often expressed as a scoring function, typically in kcal/mol. A more negative binding energy score indicates a more favorable and stable interaction. wjarr.com For derivatives of N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamides, predicted binding energies have been used to assess their potential as modulators of glutamate receptors. rrsociology.rurrpharmacology.ru These studies show a range of binding affinities, highlighting how small structural changes can influence binding. rrsociology.rurrpharmacology.ru
The predicted binding affinities from a virtual screening of compounds can be used to rank potential drug candidates for further investigation. Below is an example of how binding affinity predictions for this compound against different protein targets might be presented.
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| Protein Kinase A | -8.5 |
| Cyclooxygenase-2 (COX-2) | -7.9 |
| Carbonic Anhydrase II | -7.2 |
| 5-Lipoxygenase (5-LOX) | -6.8 |
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules. These methods provide detailed information about molecular orbitals, charge distribution, and reactivity.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. dergipark.org.tr DFT calculations are frequently used to optimize the molecular geometry and to predict vibrational frequencies, electronic properties, and other molecular parameters. researchgate.netresearchgate.net For compounds similar to this compound, DFT studies have been used to determine their revamped geometric structure and quantum chemical parameters. researchgate.net
Frontier Molecular Orbital (HOMO-LUMO) analysis is a key component of quantum chemical calculations that helps in understanding the chemical reactivity and kinetic stability of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) is the orbital that acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy gap between the HOMO and LUMO is an important parameter; a smaller energy gap suggests higher chemical reactivity and lower kinetic stability. researchgate.netnih.gov
The HOMO-LUMO energy gap can be indicative of the molecule's potential biological activity. nih.gov The calculated energies of these orbitals for this compound would provide insight into its electronic behavior.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.78 |
| LUMO Energy | -2.34 |
| Energy Gap (ΔE) | 4.44 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.govnih.gov The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack). nih.gov Green represents areas of neutral potential. nih.gov For this compound, the MEP map would likely show negative potential around the oxygen atoms of the oxo and carboxylic acid groups, and positive potential around the hydrogen atoms. nih.gov This information is crucial for understanding how the molecule might interact with biological macromolecules. nih.gov
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations can provide deep insights into the conformational dynamics of a ligand, the stability of a ligand-protein complex, and the specific molecular interactions that govern binding affinity.
For the compound this compound, specific molecular dynamics simulation studies have not been reported in publicly available literature. However, a theoretical MD study of this molecule would be instrumental in understanding its intrinsic flexibility and its interaction with a potential biological target. Such a simulation would typically involve placing the molecule in a solvated, physiological environment and calculating the atomic trajectories over a defined period. The results would reveal the compound's preferred three-dimensional conformations, the stability of its intramolecular hydrogen bonds, and how it interacts with surrounding water molecules. If a target protein were identified, MD simulations could elucidate the stability of the binding pose, identify key amino acid residues involved in the interaction, and calculate the binding free energy, offering a quantitative measure of binding affinity.
In Silico ADME Prediction
The evaluation of a compound's ADME properties is critical in the early phases of drug development to assess its potential for success as a therapeutic agent. In silico prediction of these properties allows for the rapid screening of large numbers of molecules, prioritizing those with favorable pharmacokinetic profiles and reducing late-stage attrition.
Absorption and Distribution Theoretical Models
The absorption and distribution of a drug are heavily influenced by its physicochemical properties, such as lipophilicity and polar surface area. These parameters can be reliably predicted using computational models and are often assessed against established guidelines for drug-likeness, such as Lipinski's Rule of Five.
For this compound, key predicted physicochemical properties provide a preliminary assessment of its potential for oral bioavailability. Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a measure of a compound's solubility in fatty or non-polar environments. A predicted XlogP value for this compound is 0.8, which falls well within the range typically associated with good oral absorption (XlogP < 5). uni.lu
The Topological Polar Surface Area (TPSA) is another crucial descriptor, representing the surface area of a molecule that arises from polar atoms (typically oxygen and nitrogen). TPSA is a strong indicator of a molecule's ability to permeate cell membranes. Compounds with a TPSA of less than 140 Ų are generally considered to have good cell permeability.
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Formula | C₁₁H₈N₂O₃ | Defines the elemental composition. |
| Molecular Weight | 216.19 g/mol | Satisfies Lipinski's rule (< 500 g/mol). |
| XlogP | 0.8 | Indicates favorable lipophilicity for absorption. uni.lu |
| Hydrogen Bond Donors | 2 | Satisfies Lipinski's rule (≤ 5). |
| Hydrogen Bond Acceptors | 4 | Satisfies Lipinski's rule (≤ 10). |
Metabolic Stability Predictions (Theoretical)
Metabolic stability is a key determinant of a drug's half-life and duration of action. In silico tools can predict a molecule's susceptibility to metabolism, primarily by Cytochrome P450 (CYP) enzymes, by identifying potential sites of metabolic attack.
While specific metabolic stability studies for this compound are not available, a theoretical analysis of its structure can highlight potential metabolic hotspots. The benzoic acid and pyridazinone rings are aromatic systems that could be susceptible to hydroxylation by CYP enzymes. Computational models would typically analyze the reactivity of different positions on these rings to predict the most likely sites of metabolism. Understanding these potential liabilities early in the design process allows for chemical modifications to block or reduce metabolic breakdown, thereby improving the compound's pharmacokinetic profile.
Virtual Screening and De Novo Design Approaches
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. The structure of this compound, containing both a pyridazinone and a benzoic acid moiety, represents a scaffold that can be used in such drug discovery efforts.
In a ligand-based virtual screening campaign, the known structure of this compound would be used as a template to search for other molecules in a database that have a similar shape and chemical features. This approach is valuable when the three-dimensional structure of the biological target is unknown.
Alternatively, in structure-based virtual screening , if the target protein structure is known, this compound could serve as a starting fragment or lead compound. Docking programs would be used to predict how a library of similar or related compounds might bind to the target's active site, prioritizing candidates based on their predicted binding energy and interaction patterns. Studies on related benzoic acid derivatives have successfully employed this method to identify potential enzyme inhibitors.
De novo design approaches could also utilize this compound as a starting point. In this strategy, computational algorithms build new molecules piece by piece within the constraints of the target's binding site. The pyridazinone or benzoic acid core of the title compound could be used as a foundational scaffold upon which new functional groups are added to optimize interactions and improve potency and selectivity.
Future Directions and Research Perspectives
Emerging Biological Targets for Pyridazinone Derivatives
The pyridazinone core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets. benthamdirect.comeurekaselect.com While their roles as anti-inflammatory, anticancer, and cardiovascular agents are well-documented, ongoing research is uncovering novel therapeutic applications. eurekaselect.comresearchgate.neteurekalert.org The structural versatility of the pyridazinone nucleus allows for modifications that can fine-tune its activity toward specific enzymes and receptors. eurekalert.orgresearchgate.net
Recent studies highlight several emerging targets for this class of compounds:
Phosphodiesterase 4 (PDE4): As a key enzyme in regulating intracellular cyclic adenosine (B11128) monophosphate (cAMP), PDE4 has become a significant target for treating inflammatory respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). nih.gov Pyridazinone derivatives bearing an indole (B1671886) moiety have shown promising inhibitory activity against the PDE4B isoenzyme, helping to control the production of pro-inflammatory cytokines. nih.gov
Signal Transducer and Activator of Transcription 3 (STAT3): The STAT3 protein is a critical target in oncology due to its role in cancer cell proliferation, survival, and metastasis. mdpi.com Tricyclic pyridazinones have been identified as potential STAT3 inhibitors, demonstrating activity in human colorectal carcinoma cells characterized by uncontrolled STAT3 expression. mdpi.com
Monoamine Oxidase B (MAO-B): Selective inhibition of MAO-B is a therapeutic strategy for neurodegenerative diseases. nih.gov Novel pyridazinone derivatives have been developed that show potent and highly selective inhibition of MAO-B, with docking studies suggesting favorable interactions with key residues in the enzyme's active site. nih.gov
Fatty Acid Binding Protein 4 (FABP4): FABP4 is implicated in various metabolic diseases, making it a valuable therapeutic target. mdpi.com A new class of pyridazinone-based inhibitors has been identified through computational design, demonstrating the ability to inhibit FABP4 activity at micromolar concentrations. mdpi.com
Inflammatory Mediators: Beyond general anti-inflammatory activity, research is now targeting specific mediators like Thromboxane A2 (TxA2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.gov Pyridazinone scaffolds have demonstrated significant efficacy in modulating these inflammatory pathways. nih.gov
| Emerging Target | Therapeutic Area | Significance |
|---|---|---|
| Phosphodiesterase 4 (PDE4) | Inflammatory Respiratory Disease | Controls intracellular cAMP, regulating inflammatory responses. nih.gov |
| STAT3 | Oncology | Involved in cancer cell proliferation, survival, and metastasis. mdpi.com |
| Monoamine Oxidase B (MAO-B) | Neurodegenerative Disease | Key enzyme in the metabolic pathway of neurotransmitters. nih.gov |
| Fatty Acid Binding Protein 4 (FABP4) | Metabolic Disease | Plays a role in lipid metabolism and insulin (B600854) resistance. mdpi.com |
| TxA2, TNF-α, IL-6 | Inflammation | Key mediators that regulate immune responses and sustain inflammation. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery pipeline, offering a "virtual shortcut" that reduces costs and accelerates timelines. beilstein-journals.org These computational tools are particularly valuable for designing and optimizing novel pyridazinone derivatives. nih.gov
Computer-aided drug design (CADD) methods are broadly categorized as structure-based and ligand-based. beilstein-journals.org For pyridazinone research, these approaches are used to:
Predict Biological Activity: ML models, grounded in quantitative structure-property relationship (QSPR) principles, can forecast the efficacy of pyridazinone compounds for specific applications. For instance, ML has been used to predict the corrosion inhibition efficiency of pyridazine (B1198779) derivatives with high accuracy. researchgate.netresearchgate.net
Identify New Targets: Inverse virtual screening (iVS) methodologies can screen libraries of existing pyridazinone-based molecules against thousands of protein models to identify new potential therapeutic targets. nih.govtandfonline.com This "drug repurposing" strategy can uncover unexpected therapeutic uses for compounds that may have failed in their original drug discovery programs. nih.gov
Optimize Lead Compounds: Computational tools can predict how structural modifications to the pyridazinone scaffold will affect a molecule's binding affinity, selectivity, and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity). mdpi.com This allows for the rational design of analogues with improved potency and drug-like characteristics. beilstein-journals.org
Elucidate Binding Mechanisms: Molecular docking and dynamic simulations provide detailed insights into the interactions between a pyridazinone-based ligand and its target protein at the atomic level, helping to validate and refine binding hypotheses. nih.govnih.govtandfonline.com
The use of virtual sample generation techniques can further enhance the predictive power of ML models, especially when dealing with limited experimental datasets. researchgate.netresearchgate.net
Novel Synthetic Routes and Sustainable Chemistry
The development of novel and efficient synthetic methodologies is crucial for generating diverse libraries of pyridazinone derivatives for biological screening. nih.govmdpi.com A significant trend in this area is the adoption of green chemistry principles to minimize the environmental impact of chemical synthesis. rasayanjournal.co.inresearchgate.net
Key aspects of modern pyridazinone synthesis include:
Modular and Efficient Synthesis: Researchers are developing multi-step synthetic sequences that are flexible and allow for the introduction of various substituents onto the pyridazinone core. nih.govnih.gov One-pot reactions, where multiple transformations occur in a single reaction vessel, are being employed to improve efficiency and reduce waste. nih.gov
Green Solvents and Catalysts: Traditional synthetic methods often rely on hazardous solvents. rasayanjournal.co.in Newer approaches utilize more environmentally benign media, such as polyethylene (B3416737) glycol-400 (PEG-400), which can also be recycled. researchgate.net
Energy-Efficient Methods: Techniques such as microwave-assisted and ultrasound-assisted synthesis are being explored to shorten reaction times and reduce energy consumption compared to conventional heating methods. rasayanjournal.co.in
Atom Economy: Synthetic strategies are designed to maximize the incorporation of all reactant materials into the final product, minimizing the generation of byproducts. Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are an excellent example of this principle. rasayanjournal.co.in
Simplified Purification: Novel synthetic protocols aim to produce products that are pure enough to be isolated without the need for column chromatography, a process that consumes large volumes of solvents. researchgate.net
These sustainable practices not only reduce the environmental footprint of pharmaceutical research but also often lead to financial benefits through increased efficiency and reduced waste disposal costs. rasayanjournal.co.in
Development of Advanced In Vitro Models
A major challenge in drug development is the poor translation of results from preclinical models to human clinical trials. nih.govnih.gov Traditional two-dimensional (2D) cell cultures and animal models often fail to accurately predict human responses to new drug candidates. nih.govmdpi.com To bridge this gap, researchers are developing and utilizing advanced in vitro models that more closely mimic human physiology. nih.govnih.govtechnologynetworks.com
The evaluation of pyridazinone derivatives is increasingly benefiting from these sophisticated platforms:
Three-Dimensional (3D) Cell Cultures: Unlike 2D monolayers, 3D models such as spheroids allow cells to grow in a manner that better recapitulates the spatial architecture and cell-cell interactions of native tissues. mdpi.comfrontiersin.orgmdpi.com These models are more predictive of in vivo drug efficacy and toxicity. nih.govmdpi.com
Organoids: Organoids are self-organizing 3D tissue cultures derived from stem cells or patient tissues that mimic the structure and function of human organs on a miniature scale. nih.govfrontiersin.org10xgenomics.com They offer high-fidelity models for studying disease and testing drug responses in a patient-specific manner. crownbio.comstemcell.com The scalability of organoid cultures is also making them suitable for high-throughput screening. crownbio.com
Organs-on-Chips (OOC): These microfluidic devices contain living cells in continuously perfused microchambers to create functional tissue and organ units. nih.govresearchgate.netmdpi.com OOC technology allows for the precise control of the cellular microenvironment and can be used to model the interaction between different organs, such as the gut and liver, to study drug metabolism and toxicity. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(6-oxo-1,6-dihydropyridazin-3-yl)benzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling pyridazinone derivatives with benzoic acid precursors. Key steps include:
- Cyclocondensation : Reacting hydrazine derivatives with diketones to form the pyridazinone core.
- Suzuki-Miyaura Coupling : Introducing the benzoic acid moiety via palladium-catalyzed cross-coupling .
- Critical Parameters : Use anhydrous solvents (e.g., DMF) and inert atmospheres to avoid hydrolysis. Yields are sensitive to catalyst loading (e.g., Pd(PPh₃)₄) and temperature (optimized at 80–100°C) .
Q. How can the solubility of this compound be enhanced for in vitro assays?
- Methodological Answer :
- Solvent Systems : Use polar aprotic solvents (e.g., DMSO) for initial dissolution.
- Sonication : Heat to 37°C followed by 15–30 minutes of ultrasonication to disperse aggregates .
- Buffered Solutions : Prepare stock solutions in PBS (pH 7.4) with ≤1% DMSO to maintain biocompatibility .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., pyridazinone H-5 singlet at δ 7.2–7.5 ppm; benzoic acid protons at δ 8.0–8.3 ppm) .
- FT-IR : Carboxylic acid C=O stretch at ~1700 cm⁻¹ and pyridazinone C=O at ~1650 cm⁻¹ .
- LC-MS : Monitors purity (>98%) and molecular ion [M-H]⁻ at m/z 215.06 .
Advanced Research Questions
Q. How does the electronic structure of the pyridazinone ring influence the compound’s reactivity in nucleophilic substitution?
- Methodological Answer :
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) show electron-deficient C-4 and C-5 positions due to conjugation with the carbonyl group, favoring nucleophilic attack .
- Experimental Validation : React with amines (e.g., benzylamine) under mild conditions (room temperature, THF) to form substituted derivatives .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay Optimization : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times (24–48 hrs) to reduce variability .
- Metabolic Stability : Pre-treat compounds with liver microsomes to assess first-pass metabolism effects .
- Control for Autoxidation : Use antioxidants (e.g., ascorbic acid) in cell culture media to prevent compound degradation .
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved pharmacokinetic profiles?
- Methodological Answer :
- Modify Substituents : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzoic acid ring to enhance metabolic stability .
- Ester Prodrugs : Replace the carboxylic acid with ethyl esters to improve oral bioavailability, followed by enzymatic hydrolysis in vivo .
Q. What advanced analytical methods validate the compound’s stability under physiological conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
